molecular formula C15H16N2O4 B8409239 1-(2-Methoxy-4-nitrophenyl)-3-propylpyridin-2(1H)-one

1-(2-Methoxy-4-nitrophenyl)-3-propylpyridin-2(1H)-one

Cat. No.: B8409239
M. Wt: 288.30 g/mol
InChI Key: XNNIYXRPERIQFQ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenyl)-3-propylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-propylpyridin-2-one

InChI

InChI=1S/C15H16N2O4/c1-3-5-11-6-4-9-16(15(11)18)13-8-7-12(17(19)20)10-14(13)21-2/h4,6-10H,3,5H2,1-2H3

InChI Key

XNNIYXRPERIQFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CN(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg (3.65 mmol) of the product from example 51A are dissolved in 7.3 ml of DMF and cooled to 0° C. To this are added 613 mg (5.47 mmol) of potassium tert-butoxide, and the mixture is left to stir at RT for 30 min. Then 624 mg (3.65 mmol) of 1-fluoro-2-methoxy-4-nitrobenzene are added. The mixture is stirred at RT for 6 h, water is added and the mixture is extracted four times with ethyl acetate. The combined organic phases are dried over sodium sulfate and concentrated. Purification is effected by preparative HPLC. The resulting product fraction is purified further by chromatography on silica gel (eluent: dichloromethane, then 10:1 dichloromethane/methanol). This affords 158 mg (15% of theory) of the desired compound as a solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
solvent
Reaction Step One
Quantity
613 mg
Type
reactant
Reaction Step Two
Quantity
624 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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